molecular formula C17H16N2O B7477381 N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide

N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide

Numéro de catalogue B7477381
Poids moléculaire: 264.32 g/mol
Clé InChI: FWNROTZKQMSLAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote cell survival and proliferation in B-cell malignancies. This leads to the induction of apoptosis and the suppression of tumor growth.
Biochemical and physiological effects:
In addition to its anti-tumor effects, this compound has been shown to have immunomodulatory effects, including the inhibition of B-cell activation and proliferation, the suppression of cytokine production, and the modulation of T-cell function. These effects may contribute to the overall efficacy of this compound in the treatment of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide is its specificity for BTK, which minimizes off-target effects and reduces the potential for toxicity. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

For the development of N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide include the evaluation of its efficacy in combination with other agents, such as chemotherapy and immunotherapy, as well as the exploration of its potential in other B-cell malignancies and autoimmune diseases. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in clinical settings.

Méthodes De Synthèse

The synthesis of N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide involves several steps, including the reaction of 4-(cyanomethyl)benzyl chloride with 2,3-dimethylbenzamide in the presence of a base and a palladium catalyst to yield the intermediate compound. The intermediate is then treated with a reducing agent to obtain the final product, this compound.

Applications De Recherche Scientifique

N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK activity and has shown efficacy in suppressing tumor growth and inducing apoptosis in B-cell malignancies.

Propriétés

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-4-3-5-16(13(12)2)17(20)19-15-8-6-14(7-9-15)10-11-18/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNROTZKQMSLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.